(S)-fenticonazole

Beschreibung

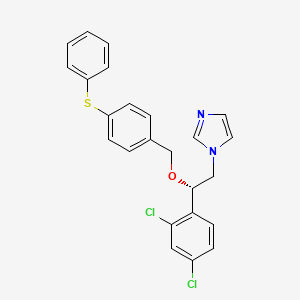

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1268165-30-5 |

|---|---|

Molekularformel |

C24H20Cl2N2OS |

Molekulargewicht |

455.4 g/mol |

IUPAC-Name |

1-[(2S)-2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole |

InChI |

InChI=1S/C24H20Cl2N2OS/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20/h1-14,17,24H,15-16H2/t24-/m1/s1 |

InChI-Schlüssel |

ZCJYUTQZBAIHBS-XMMPIXPASA-N |

Isomerische SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)CO[C@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |

Kanonische SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |

Herkunft des Produkts |

United States |

Stereoselective Synthesis and Chemical Modifications of S Fenticonazole

Approaches to Enantioselective Synthesis of (S)-Fenticonazole

The preparation of enantiomerically pure compounds is highly desirable in drug development, as biological systems often interact differently with each enantiomer of a chiral molecule. nih.gov Two primary strategies are employed to obtain single enantiomers: the resolution of a racemic mixture and asymmetric synthesis. nih.govyork.ac.uk

Chiral Resolution Techniques for Racemic Fenticonazole (B42410)

Chiral resolution involves the separation of enantiomers from a racemic mixture. mdpi.com This is a common method for obtaining enantiomerically pure substances. york.ac.uk For fenticonazole, several chromatographic and electrophoretic techniques have been successfully employed.

High-Performance Liquid Chromatography (HPLC) has been a principal method for resolving racemic fenticonazole. nih.govresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov One study successfully used a Daicel OD-H column, a commercial CSP, which allowed for the collection of the individual enantiomers. nih.gov Another investigation identified a Daicel AY-H analytical column as effective, using a mobile phase of n-hexane, isopropanol, and diethylamine (B46881) (85:15:0.15) at 35°C. researchgate.net This method achieved complete separation of the fenticonazole enantiomers with a resolution greater than 1.5. researchgate.net

Capillary electrophoresis (CE) has also been utilized for the chiral discrimination of fenticonazole. nih.govresearchgate.net This technique employs chiral selectors, such as cyclodextrin (B1172386) derivatives, in the running buffer to achieve separation. nih.gov CE has been noted to have a significantly shorter analysis time compared to HPLC for this particular separation. nih.gov

A classical resolution method involves the formation of diastereomeric salts. york.ac.uk This is achieved by reacting the racemate with an enantiomerically pure acid or base. york.ac.uk In one patented method, racemic 2-(1H-imidazolyl-1)-1-(2,4-dichlorophenyl)ethanol is dissolved in acetone (B3395972) and treated with L-camphorsulfonic acid, leading to the precipitation of a diastereomeric salt, which can then be separated. google.com

Table 1: Chiral Resolution Techniques for Fenticonazole

| Technique | Chiral Selector/Stationary Phase | Key Findings |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Daicel OD-H column | Allowed for the separate collection of each enantiomer. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Daicel AY-H column | Achieved complete separation with a resolution >1.5. researchgate.net |

| Capillary Electrophoresis (CE) | Cyclodextrin derivatives | Shorter analysis time compared to HPLC. nih.gov |

Asymmetric Synthesis Methodologies for this compound

Asymmetric synthesis aims to directly produce a single enantiomer, which is often a more efficient approach than resolving a racemic mixture. nih.gov This can be achieved through various methods, including the use of chiral auxiliaries, chiral reagents, or chiral catalysts. york.ac.uk

One common strategy in asymmetric synthesis involves the use of a chiral auxiliary. This is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. mdpi.com For instance, a recyclable chiral auxiliary can be used to form a Ni(II) complex with a glycine (B1666218) Schiff base, which is then alkylated diastereoselectively. mdpi.com While not specifically detailed for this compound in the provided results, this represents a general and powerful methodology for synthesizing chiral molecules. mdpi.com

Another key approach is the use of chiral catalysts. nih.gov These catalysts, often metal complexes with chiral ligands, can induce enantioselectivity in a reaction. nih.gov For example, the asymmetric reduction of a cyclic imine using asymmetric transfer hydrogenation conditions with a ruthenium complex has been used to synthesize (S)-(+)-mianserin and (S)-(+)-epinastine, demonstrating the potential of this method for creating chiral amines, which are key intermediates in many pharmaceutical syntheses. beilstein-journals.org A one-pot, three-component reaction using a CuBr/Quinap catalyst has been shown to produce enantiomerically enriched propargylamines, which are versatile synthetic intermediates. rsc.org

Synthesis of this compound Derivatives and Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. drugdesign.org This knowledge guides the design of new, more potent, and selective drug candidates. drugdesign.org The synthesis of derivatives and analogues of a lead compound is a fundamental part of SAR investigations. scribd.com

For azole antifungals like fenticonazole, SAR studies have been extensive. The modification of the core structure allows for the exploration of how different substituents affect antifungal potency. mdpi.com For example, in a series of fenarimol (B1672338) analogues, modifications to the rings of the core structure were explored to determine optimal substituents for in vitro and in vivo activity. chemrxiv.org Similarly, new series of C4-benzimidazolyloxyphenyl-substituted trans-β-lactam analogs have been synthesized by varying aliphatic and aromatic functionalities to study their biological activities. nih.gov

Structural Elucidation and Stereochemical Characterization of this compound and its Synthetic Intermediates

The definitive determination of the structure and stereochemistry of a synthesized compound is paramount. frontiersin.org A variety of spectroscopic and analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, is a powerful tool for unambiguous structure elucidation. researchgate.netresearchgate.net For complex molecules, computational simulations of NMR parameters can be used to help assign the correct structure and stereochemistry. frontiersin.org

X-ray crystallography provides definitive proof of the three-dimensional structure of a crystalline compound, including its absolute configuration. mdpi.com

Other spectroscopic methods such as Fourier-transform infrared (FT-IR), Raman, and near-infrared (NIR) spectroscopy provide characteristic information about the functional groups present in a molecule. researchgate.netresearchgate.net

For chiral molecules, determining the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) is crucial. york.ac.uk This is often achieved using chiral HPLC or gas chromatography (GC) with chiral stationary phases, or by using chiral NMR shift reagents. york.ac.uk The absolute configuration of a chiral center can often be determined by comparing its chiroptical properties, such as the circular dichroism (CD) spectrum, to known standards or through chemical correlation to a compound of known stereochemistry. nih.govmdpi.com For example, the eutomer of fenticonazole was identified by its positive Cotton effect in the CD spectrum. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (R)-fenticonazole |

| This compound |

| 2-(1H-imidazolyl-1)-1-(2,4-dichlorophenyl)ethanol |

| L-camphorsulfonic acid |

| (S)-(+)-mianserin |

| (S)-(+)-epinastine |

| Fenarimol |

| Miconazole (B906) |

| n-hexane |

| isopropanol |

Advanced Analytical Methodologies for S Fenticonazole

Chiral Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chromatographic methods are fundamental in resolving the enantiomers of fenticonazole (B42410) and assessing the enantiomeric purity of (S)-fenticonazole. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques employed for this purpose, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for this compound

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone for the enantiomeric separation of fenticonazole. nih.gov The selection of an appropriate CSP and mobile phase is crucial for achieving baseline separation of the (S)- and (R)-enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and excellent chiral recognition capabilities. ptfarm.plrsc.org For instance, a Daicel OD-H column, which is a cellulose-based CSP, has been successfully used to resolve racemic fenticonazole, allowing for the collection of the individual enantiomers. nih.gov Another study established a method using a Daicel AY-H column with a mobile phase of n-hexane:isopropanol:diethylamine (B46881) (85:15:0.15) to completely separate (-)-fenticonazole nitrate (B79036) from its enantiomer with a resolution greater than 1.5. researchgate.net

The composition of the mobile phase significantly influences the retention and resolution of the enantiomers. ukm.my For fenticonazole, which demonstrates high retention on some polysaccharide phases, a mixture of alcohols like ethanol (B145695) and methanol (B129727) with diethylamine (DEA) as an additive has been shown to achieve satisfactory separation within a reasonable timeframe. ptfarm.pl The use of DEA is common in HPLC methods with polysaccharide CSPs. ptfarm.pl

| Chiral Stationary Phase | Mobile Phase Composition | Detection Wavelength | Flow Rate | Column Temperature | Resolution (Rs) | Reference |

|---|---|---|---|---|---|---|

| Daicel AY-H (250 mm x 4.6 mm, 5 µm) | n-hexane:isopropanol:diethylamine (85:15:0.15) | 254 nm | 1.0 mL/min | 35°C | > 1.5 | researchgate.net |

| Daicel OD-H | Not specified | Not specified | Not specified | Not specified | Baseline separation | nih.gov |

| Chiralcel OJ (cellulose tris(4-methylbenzoate)) | Ethanol/Methanol modifier with DEA | Not specified | Not specified | Not specified | Satisfactory separation | ptfarm.pl |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution of Fenticonazole Enantiomers

Supercritical fluid chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. ukm.mymdpi.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with an alcohol modifier. mdpi.com

Polysaccharide-based CSPs are also highly effective in SFC for resolving enantiomers. mdpi.com The technique's high efficiency and the unique properties of supercritical fluids can lead to sharper peaks and improved resolution compared to HPLC. ukm.my While specific applications of SFC for fenticonazole are less detailed in the provided context, the principles and successes with other azole antifungals suggest its strong potential. mdpi.com The inversion of elution order for enantiomers can sometimes be observed by changing the stationary phase or the organic modifier in the mobile phase. mdpi.com

Capillary Electrophoresis (CE) for Enantiomeric Discrimination of this compound

Capillary electrophoresis (CE) is a high-efficiency separation technique that offers a rapid and low-solvent-consumption alternative to chromatographic methods for chiral discrimination. nih.govresearchgate.net For the enantioseparation of fenticonazole, chiral selectors are added to the background electrolyte (BGE).

Cyclodextrin (B1172386) derivatives are commonly used as chiral selectors in CE. nih.gov One study reported the use of trimethyl-β-cyclodextrin in a 30 mM phosphate (B84403) buffer (pH 3) to achieve good separation of fenticonazole from its impurities in under 20 minutes. researchgate.net The analysis time required for enantioseparation by CE can be significantly shorter, approximately half that of HPLC. nih.gov This makes CE a valuable tool for rapid purity assessments and screening.

| Chiral Selector | Background Electrolyte (BGE) | Capillary Dimensions | Applied Voltage | Temperature | Analysis Time | Reference |

|---|---|---|---|---|---|---|

| Trimethyl-β-cyclodextrin (8 mM) | 30 mM phosphate buffer (pH 3) | 40 cm (34 cm effective length), 50 µm ID | 15 kV | 25°C | < 20 minutes | researchgate.net |

| Cyclodextrin derivatives | Not specified | Not specified | Not specified | Not specified | ~Half of HPLC time | nih.gov |

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric methods are indispensable for confirming the absolute configuration and structure of this compound, as well as for identifying and quantifying any impurities.

Circular Dichroism (CD) Spectroscopy for Chirality Assignment of Enantiomers

Circular dichroism (CD) spectroscopy is a powerful technique for assigning the absolute configuration of chiral molecules. researchgate.net It measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net For fenticonazole, the CD spectrum of the more biologically active enantiomer (eutomer) exhibited a positive Cotton effect. nih.gov This information is crucial for correlating the elution order from chiral chromatography with the specific enantiomeric form. nih.gov CD spectroscopy can be used to confirm the identity of this compound after its separation and collection.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Confirmation and Impurity Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental tools for the structural elucidation and purity assessment of pharmaceutical compounds. nih.govijprajournal.com

Mass Spectrometry (MS) , particularly when coupled with a separation technique like HPLC (LC-MS), is highly sensitive for both quantification and structural confirmation. nih.gov For fenticonazole, electrospray ionization (ESI) is a suitable soft ionization technique. nih.govnih.gov In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ of fenticonazole at m/z 455.2 is selected and fragmented to produce characteristic product ions (e.g., at m/z 199.1), providing a highly specific method for identification and quantification. nih.gov LC-MS methods are crucial for impurity profiling, allowing for the detection and tentative identification of impurities at very low levels based on their mass-to-charge ratios and fragmentation patterns. researchgate.netijprajournal.com

| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |

|---|---|---|---|---|---|

| HPLC-MS/MS | Positive ESI | 455.2 | 199.1 | Quantification and Structural Confirmation | nih.gov |

Development of Stability-Indicating Methods for this compound in Pharmaceutical Research Matrices

The development of stability-indicating analytical methods is a critical component of pharmaceutical research and quality control, ensuring that a drug substance's purity, potency, and integrity can be accurately assessed over time. In compliance with International Conference on Harmonisation (ICH) guidelines, these methods are established through forced degradation studies, which provide insights into the intrinsic stability of the drug molecule and help elucidate potential degradation pathways. lew.roscispace.comnih.gov For this compound, various studies have been conducted to establish robust stability-indicating methods, primarily utilizing high-performance liquid chromatography (HPLC).

Forced degradation studies for this compound have been performed under a range of stress conditions, including hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress. lew.rofue.edu.egunesp.br These investigations intentionally degrade the drug substance to generate potential degradation products. The primary goal is to develop an analytical method capable of separating the intact this compound from all potential degradants, thus demonstrating specificity.

Research findings on the stability of fenticonazole show some variability. One study subjected fenticonazole to acidic (1 N HCl at 80°C), basic (1 N NaOH at 80°C), neutral (water at 80°C), and oxidative (3.0% H2O2 at room temperature) conditions. lew.ro This investigation reported only minor degradation under oxidative stress and no significant degradation under the other tested conditions. lew.ro Conversely, other research found fenticonazole to be unstable under all tested stress conditions, including aqueous, alkaline (0.1 M NaOH), acidic (0.1 M HCl), and oxidative (3% v/v H2O2) environments, particularly when combined with heating to 90°C. unesp.brunesp.br Notably, under conditions of acid combined with heat, fenticonazole was observed to degrade completely. unesp.brunesp.br After two hours of heating, degradation was reported as 85% in aqueous, 18% in alkaline, and 40% in oxidative media. unesp.br Further investigation into the degradation profile identified a major oxidative degradation product using liquid chromatography-mass spectrometry (LC-MS/MS). fue.edu.eg

Table 1: Summary of Forced Degradation Studies for this compound

| Stress Condition | Parameters | Observed Degradation | Source |

|---|---|---|---|

| Acid Hydrolysis | 1 N HCl at 80°C for 1 hour | No degradation observed | lew.ro |

| Acid Hydrolysis | 0.1 M HCl at 90°C for up to 6 hours | Complete degradation | unesp.brunesp.br |

| Base Hydrolysis | 1 N NaOH at 80°C for 1 hour | No degradation observed | lew.ro |

| Base Hydrolysis | 0.1 M NaOH at 90°C for up to 6 hours | 18% degradation after 2 hours | unesp.br |

| Neutral Hydrolysis | Water at 80°C for 1 hour | No degradation observed | lew.ro |

| Oxidative | 3.0% v/v H2O2 at room temp for 1 hour | Minor degradation | lew.ro |

| Oxidative | 3% v/v H2O2 at 90°C for up to 6 hours | 40% degradation after 2 hours | unesp.br |

| Photolytic | - | No significant degradation | lew.ro |

| Thermal | - | No significant degradation | lew.ro |

To analyze the compound in the presence of its degradants, several stability-indicating HPLC methods have been developed and validated. lew.roejbps.com These methods demonstrate the necessary specificity, linearity, precision, and accuracy for routine quality control analysis. lew.rounesp.br The chromatographic conditions are optimized to achieve sufficient resolution between the this compound peak and the peaks of any impurities or degradation products.

Table 2: Examples of Chromatographic Conditions for Stability-Indicating HPLC Methods for this compound

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Stationary Phase (Column) | C18 (100 x 4mm, 3 µm) | Zorbax RP-C18 (15 cm x 4.6 mm, 5 µm) | Hypersil BDS C18 (150 x 4.6mm) |

| Mobile Phase | Gradient elution with 85% phosphoric acid (pH 3.0) and acetonitrile | Gradient elution | 10mM phosphate buffer (pH 4.5) : Acetonitrile (70:30 v/v) |

| Flow Rate | 0.8 mL/min | Not Specified | 1.0 mL/min |

| Detection | Photodiode Array (PDA) at 235 nm | 254 nm | 255 nm |

| Retention Time of Fenticonazole | ~7.5 min | Not Specified | ~5.47 min |

| Source | lew.ro | fue.edu.eg | ejbps.com |

The successful development and validation of these stability-indicating methods are essential for the quality control of this compound in pharmaceutical formulations. lew.roejbps.com They ensure that any degradation of the active pharmaceutical ingredient can be detected and quantified, thereby guaranteeing the safety and efficacy of the final drug product throughout its shelf life.

Molecular Mechanisms of Action of S Fenticonazole

Enantiomer-Specific Inhibition of Fungal Ergosterol (B1671047) Biosynthesis Pathway Components

The hallmark of azole antifungal agents is their ability to interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. cnr.itpatsnap.com

The primary molecular target for fenticonazole (B42410) is the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene (CYP51A1). patsnap.commedcraveonline.comjsstd.org This enzyme is critical in the ergosterol biosynthesis pathway, where it catalyzes the conversion of lanosterol to ergosterol. patsnap.comjsstd.orgresearchgate.net (S)-fenticonazole, like other azoles, binds to the heme group of the enzyme, inhibiting its function. jsstd.org This inhibition disrupts the production of ergosterol and leads to the accumulation of toxic methylated sterol precursors within the fungal cell membrane. cnr.itjsstd.org The disruption of ergosterol synthesis is a key fungistatic and, at higher concentrations, fungicidal mechanism. jsstd.org While much of the literature discusses fenticonazole as a racemate, the stereochemical configuration is known to influence the interaction with the CYP51A1 active site for many azole drugs. cnr.it The (S)-enantiomer is an active component that contributes to the inhibition of this crucial fungal enzyme. ontosight.ai

Table 1: Interaction Profile of this compound with Fungal CYP51A1

| Target Enzyme | Molecular Action | Consequence for Fungus |

|---|---|---|

| Cytochrome P450 Lanosterol 14α-demethylase (CYP51A1) | Inhibition of enzyme activity by binding to the heme cofactor. jsstd.org | Blocks the conversion of lanosterol to ergosterol. patsnap.compatsnap.com |

| Depletion of ergosterol in the cell membrane. cnr.it |

The direct consequence of inhibiting ergosterol biosynthesis is the profound alteration of the fungal cell membrane's structure and function. patsnap.com Ergosterol is essential for maintaining the membrane's fluidity, stability, and integrity. patsnap.compatsnap.com The depletion of ergosterol and the incorporation of toxic sterol precursors make the membrane structurally weak and abnormally permeable. cnr.itpatsnap.com This increased permeability allows for the uncontrolled leakage of essential intracellular components, such as ions and small molecules, ultimately leading to cell death. patsnap.commedcraveonline.com Scanning electron microscopy studies have visualized the damage fenticonazole inflicts on the Candida albicans cell membrane, revealing structural alterations and changes to the cytoskeleton. europeanreview.org

Modulation of Fungal Protease Activity: Specific Effects on Candida albicans Acid Protease Secretion

Beyond its effects on the cell membrane, fenticonazole exhibits a distinct mechanism by inhibiting the secretion of secreted aspartyl proteases (SAPs) by Candida albicans. nih.govresearchgate.netebi.ac.ukeuropeanreview.org These enzymes are significant virulence factors that aid the fungus in adhering to and invading host tissues by degrading host proteins. researchgate.net By inhibiting the release of these proteases, this compound reduces the pathogenicity and invasive potential of Candida albicans. ebi.ac.ukeuropeanreview.org This action is considered a key part of its unique antimycotic profile and is not a universal feature of all azole antifungals; for instance, econazole (B349626) does not demonstrate this same inhibitory effect on protease production. nih.govresearchgate.netebi.ac.uk

Interference with Fungal Oxidative Metabolism: Blocking Cytochrome Oxidases and Peroxidases

A third mechanism of fenticonazole's antifungal action is its ability to interfere with the fungal respiratory chain. nih.govresearchgate.neteuropeanreview.org It blocks the activity of key oxidative enzymes, specifically cytochrome oxidases and peroxidases. nih.govresearchgate.netmedcraveonline.comeuropeanreview.org This inhibition of oxidative processes in the mitochondria disrupts cellular respiration, leading to the accumulation of toxic peroxides and subsequent necrosis of the fungal cell. ncats.iolktlabs.com This action contributes significantly to the fungicidal activity of the compound. europeanreview.org

Mechanisms of Antibacterial Activity of this compound

Fenticonazole also possesses a notable antibacterial effect, particularly against Gram-positive bacteria, which often cause superinfections in conjunction with fungal conditions. nih.govmedcraveonline.comeuropeanreview.org This broad-spectrum activity makes it a versatile agent in treating mixed infections. nih.govmedcraveonline.com The antibacterial mechanism appears to be distinct from its antifungal actions and involves the production of a selective cytotoxic oxidative metabolite. medcraveonline.com

This compound is active against a range of Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and various Streptococcus species. europeanreview.orgresearchgate.net In vitro studies have demonstrated its efficacy against these common bacterial pathogens. medcraveonline.com The antibacterial action involves increasing the permeability of the bacterial cell membrane and inhibiting oxidative processes within the mitochondria. medcraveonline.comresearchgate.net Research has shown significant antibacterial effects on all tested Gram-positive bacteria. medcraveonline.com

Table 2: In Vitro Antibacterial Activity of Fenticonazole

| Bacterial Species | Activity Noted | Reference |

|---|---|---|

| Staphylococcus aureus | High sensitivity, potent in vitro activity. medcraveonline.comeuropeanreview.org | medcraveonline.comeuropeanreview.org |

| Staphylococcus epidermidis | Included in the spectrum of activity. europeanreview.orgresearchgate.net | europeanreview.orgresearchgate.net |

| Streptococcus spp. | Included in the spectrum of activity. europeanreview.orgresearchgate.net | europeanreview.orgresearchgate.net |

Role of Selective Cytotoxic Oxidative Metabolites in Antibacterial Action

The antibacterial activity of this compound is distinct from its primary antifungal mechanism and is attributed to the formation of selective cytotoxic oxidative metabolites. europeanreview.orgmedcraveonline.com This action is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus species, which are often implicated in superinfected fungal conditions. europeanreview.org

The proposed mechanism involves a multi-faceted attack on bacterial cells. Research indicates that fenticonazole's antibacterial effect is exerted at multiple subcellular levels. At the cytoplasmic level, it inhibits oxidative processes within the bacterial mitochondria. medcraveonline.com This disruption of the respiratory chain is a key component of its oxidative cytotoxic effect. medcraveonline.com Concurrently, it acts on the cell membrane, leading to an increase in its permeability. medcraveonline.com This dual action—compromising both energy production and the physical integrity of the cell—culminates in bacterial cell death. Further research has also pointed to an inhibitory effect on bacterial RNA synthesis at the nuclear level. medcraveonline.com

In vitro studies have quantified the bactericidal efficacy of fenticonazole. Time-kill curve analyses demonstrated that at a concentration four times the minimum inhibitory concentration (MIC), fenticonazole achieved a 99.9% reduction in growth (killing endpoint) for Staphylococcus aureus, Streptococcus agalactiae, and Escherichia coli within approximately 10 hours. researchgate.netnih.gov

Table 1: Summary of Antibacterial Action of this compound

| Mechanism Component | Description | Target Organisms | Reference |

|---|---|---|---|

| Primary Mechanism | Formation of selective cytotoxic oxidative metabolites. | Gram-positive bacteria (Staphylococcus, Streptococcus spp.) and some Gram-negative bacteria (E. coli). | europeanreview.orgmedcraveonline.com |

| Cellular Action | 1. Inhibition of oxidative processes in mitochondria.2. Increased permeability of the cell membrane.3. Inhibition of RNA synthesis. | Bacteria | medcraveonline.com |

| In Vitro Efficacy | Reached 99.9% killing endpoint for S. aureus, S. agalactiae, and E. coli in ~10 hours at 4x MIC. | S. aureus, S. agalactiae, E. coli. | researchgate.netnih.gov |

Antiparasitic Mechanisms of Action against Protozoa (e.g., Trichomonas vaginalis)

This compound exhibits significant antiparasitic activity, notably against the anaerobic protozoan Trichomonas vaginalis, the causative agent of trichomoniasis. smolecule.comnih.goverwejournal.com The mechanism underlying this action is fundamentally different from its other antimicrobial effects and is uniquely adapted to the anaerobic environment in which T. vaginalis proliferates. europeanreview.orgmedcraveonline.com

The core of its anti-trichomonal activity is the generation of a short-lived, cyto-lethal radical anion, a process that is strictly dependent on anaerobic conditions. europeanreview.orgmedcraveonline.com

Trichomonas vaginalis is an obligate anaerobe that lacks mitochondria for energy production. creative-diagnostics.comcanada.ca Instead, it possesses specialized organelles called hydrogenosomes, which are central to its anaerobic metabolism. creative-diagnostics.comnih.gov The antiparasitic action of this compound leverages this unique metabolic pathway. medcraveonline.com

Under the low-oxygen conditions within the urogenital tract where the parasite resides, the imidazole (B134444) structure of fenticonazole is susceptible to reduction. medcraveonline.comnih.gov This reduction occurs within the hydrogenosomes, where the parasite's pyruvate-ferredoxin oxidoreductase system donates an electron to the fenticonazole molecule. nih.gov This one-electron reduction transforms the relatively stable parent drug into a highly reactive and unstable radical anion. europeanreview.orgmedcraveonline.com

This radical anion is profoundly cytotoxic. Its short half-life ensures that its damaging effects are localized and potent. europeanreview.org The radical intermediates are known to induce lethal damage to critical cellular components, including the breakage of DNA strands, which ultimately leads to rapid cell death. nih.gov

In vitro research has provided specific data on the cytocidal efficacy of fenticonazole against T. vaginalis. A study conducted by Fontana et al. in 1990 demonstrated that fenticonazole exhibited clear trichomonocidal (parasite-killing) activity. medcraveonline.comresearchgate.net The lethal effects on the protozoan were observed to commence between the third and fourth hours of exposure at a concentration of 50 mg/L. medcraveonline.comresearchgate.net

Table 2: In Vitro Cytocidal Activity of this compound against Trichomonas vaginalis

| Parameter | Finding | Study Reference |

|---|---|---|

| Effective Concentration | 50 mg/L | Fontana et al. (1990) medcraveonline.comresearchgate.net |

| Onset of Lethal Activity | Between 3 and 4 hours | Fontana et al. (1990) medcraveonline.comresearchgate.net |

| Mechanism | Formation of a cyto-lethal radical anion under anaerobic conditions. | europeanreview.orgmedcraveonline.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Fenticonazole |

| Staphylococcus aureus |

| Streptococcus |

| Streptococcus agalactiae |

| Escherichia coli |

| Trichomonas vaginalis |

| Ergosterol |

| Lanosterol |

| Metronidazole |

Comparative Preclinical Pharmacodynamics and Biological Activity Spectrum of S Fenticonazole

In Vitro Antifungal Activity Against Pathogenic Fungi

(S)-Fenticonazole exhibits potent in vitro activity against a wide range of pathogenic fungi. Its efficacy has been evaluated against various species, including yeasts, dermatophytes, and other opportunistic fungi.

Susceptibility Profiling Across Diverse Fungal Species and Strains

This compound has demonstrated a broad spectrum of activity against dermatophytes and yeasts. europeanreview.org It is effective against a range of organisms, including Candida albicans, dermatophyte pathogens, and Malassezia furfur. wikipedia.orgebi.ac.uk The antifungal activity spectrum also includes dimorphic fungi. nih.gov Studies have shown its efficacy against various Candida species, which are often implicated in superficial and mucocutaneous infections. europeanreview.orgnih.gov Specifically, fenticonazole (B42410) is active against Trichophyton mentagrophytes. wikipedia.org Research has also indicated its activity against Cryptococcus neoformans and Aspergillus nidulans. ebi.ac.uk

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) for this compound

The in vitro antifungal activity of fenticonazole has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs). For 77 strains of Candida albicans, the mean MIC was found to be 5.52 mcg/ml, and the mean MFC was 20.58 mcg/ml. pillbuys.com

In a study involving 318 vaginitis isolates, fenticonazole showed varying MICs depending on the species. For Candida albicans and other Candida species (186 isolates), the MICs were generally low. researchgate.net Another study comparing fenticonazole with other antifungals against 94 clinical isolates of Candida spp. found that the MIC90 for fenticonazole against C. albicans was 0.5 µg/ml. portico.org

Time-kill curve studies have further elucidated the fungicidal activity of fenticonazole. At a concentration of 4 times the MIC, fenticonazole achieved a 99.9% reduction in growth (fungicidal effect) in approximately 17 hours for both C. albicans and C. parapsilosis. researchgate.netnih.govnih.gov For C. glabrata and C. tropicalis, this endpoint was reached in about 19 and 20 hours, respectively, at a concentration of 8 times the MIC. researchgate.netnih.govnih.gov

Table 1: In Vitro Susceptibility of Various Vaginal Isolates to Fenticonazole

| Species (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|

| Candida albicans (100) | 0.03 - 2 | 0.25 | 0.5 |

| Candida glabrata (42) | 0.06 - 4 | 0.5 | 1 |

| Candida parapsilosis (24) | 0.03 - 1 | 0.12 | 0.5 |

| Candida tropicalis (20) | 0.06 - 2 | 0.25 | 1 |

| Staphylococcus aureus (35) | 0.12 - 8 | 1 | 4 |

| Streptococcus agalactiae (30) | 0.03 - 1 | 0.12 | 0.5 |

| Escherichia coli (25) | 0.06 - 4 | 0.5 | 2 |

Source: Adapted from Sanguinetti et al., 2019 researchgate.net

Comparative Studies of Activity with Racemic Fenticonazole and (R)-Fenticonazole Enantiomer

Fenticonazole is a racemate, meaning it is composed of equal amounts of (R)- and this compound. ebi.ac.uk Studies have been conducted to compare the biological activity of the racemic mixture with its individual enantiomers. In research involving Cryptococcus neoformans and two strains of Aspergillus nidulans, it was found that the eutomer (the more active enantiomer) was the this compound. ebi.ac.uk This enantiomer was chromatographically more retained and had a longer migration time in electrophoretic enantioseparation, and its CD spectrum showed a positive Cotton effect. ebi.ac.uk

In Vitro Antibacterial Activity of this compound: Spectrum of Activity against Clinically Relevant Bacterial Isolates

This compound also exhibits antibacterial properties, particularly against Gram-positive bacteria. europeanreview.orgnih.gov This activity is a significant feature, as bacterial superinfections often accompany fungal infections of the skin and vagina. europeanreview.orgnih.gov

The antibacterial spectrum of fenticonazole includes Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus spp. europeanreview.orgmedcraveonline.com It has also shown activity against Gardnerella vaginalis. europeanreview.org In vitro studies have confirmed its efficacy against Gram-positive microorganisms. nih.gov One study demonstrated that fenticonazole has high in vitro activity against Bacteroides species associated with bacterial vaginosis, with MICs comparable to metronidazole. asm.org It was also highly active against Staphylococcus aureus, diphtheroids, and streptococci. asm.org

Time-kill studies revealed that at a concentration of 4 times the MIC, fenticonazole achieved a 99.9% killing endpoint in approximately 10 hours for S. aureus, S. agalactiae, and E. coli. researchgate.netnih.govnih.gov

In Vitro Antiparasitic Activity of this compound: Efficacy against Protozoan Pathogens

Beyond its antifungal and antibacterial actions, this compound has demonstrated in vitro efficacy against certain protozoan pathogens. nih.gov A notable target is Trichomonas vaginalis, a protozoan parasite responsible for trichomoniasis. europeanreview.orgwikipedia.orgebi.ac.uk

The anti-Trichomonas action of fenticonazole is believed to stem from the production of a short-lived radical anion with cyto-lethal activity under anaerobic conditions. europeanreview.orgmedcraveonline.com In vitro studies have shown that fenticonazole has trichomonocidal activity at a concentration of 50 mg/L, with lethal effects beginning between the 3rd and 4th hour of exposure. medcraveonline.com Studies on various New World Leishmania species have also shown that fenticonazole can eliminate both promastigote and intracellular amastigote forms, with high selectivity towards the amastigotes. researchgate.net

Cellular and Subcellular Effects of this compound on Microbial Pathogens

The antimicrobial effects of this compound are rooted in its ability to disrupt essential cellular structures and functions in pathogens. As an imidazole (B134444) derivative, its primary mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis. patsnap.comontosight.ai Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane integrity, leading to cell death. patsnap.com Fenticonazole specifically targets the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. europeanreview.orgresearchgate.net

In addition to inhibiting ergosterol synthesis, fenticonazole has other mechanisms of action. It can block cytochrome oxidases and peroxidases, leading to the accumulation of peroxides and subsequent necrosis of the fungal cell. europeanreview.orgnih.govresearchgate.netncats.io Furthermore, it has been shown to inhibit the secretion of protease acid by Candida albicans, an enzyme that contributes to the fungus's virulence. europeanreview.orgnih.govebi.ac.ukresearchgate.net This inhibition of secretory aspartic proteinases (SAPs) is a unique property of fenticonazole and is not mediated by the inhibition of fungal growth. ebi.ac.ukpopline.org This action reduces the adhesion of Candida to epithelial cells. researchgate.netresearchgate.net

At the subcellular level, fenticonazole induces cytoskeletal changes and alters the structure of the plasma membrane in Candida albicans. europeanreview.org It also inhibits the formation of pseudohyphae in C. albicans at concentrations near the MIC. europeanreview.org The antibacterial activity of fenticonazole is thought to be linked to a selective cytotoxic oxidative metabolite. europeanreview.orgmedcraveonline.com

Morphological Alterations in Fungal Cells (e.g., Cytoskeletal Changes, Plasma Membrane Structural Changes)

This compound, the S-enantiomer of fenticonazole, exerts its antifungal effects through significant disruption of fungal cell morphology, primarily targeting the plasma membrane and cytoskeleton. europeanreview.org Fenticonazole, as a member of the imidazole class of antifungals, functions by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.nettandfonline.com This inhibition leads to damage of the cytoplasmic membrane. europeanreview.orgresearchgate.net

Studies utilizing scanning electron microscopy have provided visual evidence of these alterations in Candida albicans cells exposed to fenticonazole. The observed effects include distinct changes to the cytoskeleton and the structure of the plasma membrane. europeanreview.org The extent of these morphological changes has been shown to be dependent on the concentration of the drug, with more pronounced alterations occurring at higher concentrations. europeanreview.org This direct damage to the cell membrane is a key mechanism of its fungicidal activity. nih.gov

The primary mechanism of action for azole antifungals, including fenticonazole, is the inhibition of the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. europeanreview.org The depletion of ergosterol and the concurrent accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to the observed structural damage. nih.gov

Inhibition of Pseudohyphae Formation in Candida albicans by this compound

A significant aspect of the virulence of Candida albicans is its ability to undergo a morphological transition from a yeast-like form to a filamentous form, which includes the formation of pseudohyphae and true hyphae. frontiersin.orgnih.gov This dimorphic switching is a critical factor in the pathogen's ability to invade host tissues and form robust biofilms. mdpi.comfrontiersin.org

This compound has demonstrated the ability to inhibit the formation of pseudohyphae in C. albicans. europeanreview.org This inhibitory effect is observed at concentrations that are close to the minimal inhibitory concentration (MIC) of the drug. europeanreview.org By preventing this morphological transition, this compound can effectively reduce the virulence and pathogenic potential of C. albicans. The inhibition of filamentation is a crucial aspect of its antifungal activity, as the hyphal form is often associated with tissue invasion and the establishment of infection. frontiersin.org

The capacity of this compound to impede pseudohyphae development complements its primary action of disrupting the fungal cell membrane, providing a multi-faceted approach to combating fungal infections. europeanreview.orgresearchgate.net

Molecular Interactions and Receptor Modulatory Studies of S Fenticonazole

Characterization of (S)-Fenticonazole as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligand

Fenticonazole (B42410), an imidazole (B134444) derivative antifungal agent, has been identified as a novel and potent modulator for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.gov PPARγ is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily and is a crucial regulator of adipogenesis, glucose metabolism, and inflammation. researchgate.netjapsonline.com The identification of fenticonazole as a PPARγ ligand stemmed from structure-based virtual screening of existing drug libraries aimed at discovering new therapeutic agents for conditions such as type 2 diabetes mellitus (T2DM) and non-alcoholic fatty liver disease (NAFLD). nih.gov This discovery positions fenticonazole as a compound with a potential role beyond its established antifungal activity, entering the domain of metabolic disease modulation.

While fenticonazole possesses a chiral center and exists as (S)- and (R)-enantiomers, current research has primarily focused on the racemic mixture or has not specified the enantiomer used in PPARγ studies. nih.govmdpi.com Detailed investigations into the enantiomer-specific binding affinities of this compound and (R)-fenticonazole for the PPARγ receptor are not extensively documented in the available literature.

Fenticonazole is characterized as a PPARγ partial agonist. nih.govnih.gov Unlike full agonists, such as thiazolidinediones (TZDs), which can lead to undesirable side effects, partial agonists induce a submaximal receptor response. researchgate.netnih.gov This partial activation is often associated with a more favorable safety profile by retaining therapeutic benefits, like insulin (B600854) sensitization, while minimizing adverse effects. researchgate.netfrontiersin.org The mechanism of partial agonism often involves alternative binding modes or the stabilization of unique receptor conformations that differ from those induced by full agonists, affecting the recruitment of coactivators and the subsequent transactivation of target genes. nih.govmdpi.com The binding of partial agonists to residues like Ser342 is considered an important factor in reducing the stabilization of helix H12, a key step for full agonistic activity. nih.govmdpi.com

Molecular docking studies have been instrumental in elucidating the interaction between fenticonazole and the PPARγ ligand-binding domain (LBD). nih.gov The PPARγ LBD is a large, hydrophobic, T-shaped cavity that can accommodate various ligands. mdpi.com Docking analyses revealed that fenticonazole nitrate (B79036) fits well within this binding pocket. nih.gov These computational models provide a structural basis for understanding how fenticonazole modulates PPARγ activity. The analysis demonstrates a specific binding mode that supports its function as a receptor modulator, distinguishing its interaction from that of classic full agonists. nih.govnih.gov

Molecular docking studies have identified a significant hydrogen-bonding network between fenticonazole and key amino acid residues within the PPARγ LBD. nih.govnih.gov These interactions are crucial for the stable binding and modulatory activity of the ligand. Specifically, interactions have been noted with Cys285, Tyr327, and Ser342. nih.govnih.gov

Table 1: Key Residue Interactions of Fenticonazole with the PPARγ Ligand-Binding Domain

| Interacting Atom in Fenticonazole | Key Residue in PPARγ LBD | Type of Interaction | Reference |

|---|---|---|---|

| Oxygen Atom | Cys285 | Hydrogen Bond | nih.gov |

| Sulfur Atom | Tyr327 | Hydrogen Bond | nih.gov |

Exploration of Other Potential Molecular Targets and Off-Targets of this compound (Enantiomer-Specific Investigations)

Beyond its activity at the PPARγ receptor, the primary and well-established molecular target of fenticonazole is the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51A1). researchgate.netnih.gov This enzyme is a key component in the biosynthesis of ergosterol (B1671047), an essential sterol in the fungal cell membrane. researchgate.net By inhibiting this enzyme, fenticonazole disrupts the integrity of the cell membrane, leading to its antifungal effect. researchgate.net

While fenticonazole has established targets, comprehensive enantiomer-specific investigations into other potential molecular targets or off-targets for this compound are limited in the current scientific literature. Pharmacokinetic studies have shown differences between the enantiomers, with (S)-(+)-fenticonazole demonstrating faster absorption and elimination in female rats compared to the (R)-(-)-enantiomer, suggesting stereoselective disposition in biological systems. nih.gov However, this does not necessarily translate to different molecular targets. The identification of fenticonazole as a PPARγ modulator represents a significant finding of a secondary target, but further research is required to determine if this compound has a unique profile of off-target interactions compared to its (R)-counterpart or the racemic mixture.

Compound Names Mentioned

Table 2: List of Compounds

| Compound Name |

|---|

| (R)-fenticonazole |

| This compound |

| Cys285 |

| Ergosterol |

| Fenticonazole |

| Fenticonazole nitrate |

| Pioglitazone |

| Rosiglitazone |

| Ser342 |

Computational and Structural Biology Insights into S Fenticonazole

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Stability of (S)-Fenticonazole-Target Complexes

There are no publicly available molecular dynamics (MD) simulation studies that focus on the complex formed between fenticonazole (B42410) and its biological target, CYP51. While the principles of using MD simulations to assess complex stability through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are well-established for other protein-ligand systems, the necessary trajectory data and analysis for the fenticonazole-CYP51 complex have not been published. nih.govbiotite-python.orgresearchgate.netresearchgate.netmdpi.com

Quantum Mechanical Calculations to Analyze Electronic Structure and Reactivity of this compound

No peer-reviewed research articles containing quantum mechanical (QM) or Density Functional Theory (DFT) calculations for fenticonazole could be identified. wikipedia.orgstackexchange.commpg.de Consequently, critical data regarding its electronic properties—such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and global reactivity descriptors (e.g., ionization potential, electron affinity, and electronegativity)—are not available. ekb.egajchem-a.comijnc.irresearchgate.net Analysis of the molecular electrostatic potential (MEP) map, which is crucial for understanding reactive sites, is also absent.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues (In Silico Approaches)

The general SAR for azole antifungals indicates the essential nature of the azole head group for binding to the heme iron and the importance of the N-1 substituent for interacting with the protein's apoprotein. frontiersin.orgacs.org However, the literature search did not yield any specific in silico SAR or Quantitative Structure-Activity Relationship (QSAR) studies for a series of fenticonazole analogues. imist.maresearchgate.netmdpi.com Such studies are necessary to detail how modifications to the dichlorophenyl, phenylsulfanyl, or ether linker moieties of the fenticonazole scaffold would computationally predict changes in binding affinity and antifungal activity.

Due to these significant gaps in specific, citable research data, generating the requested article would not be possible without resorting to speculation or providing only general background on computational methodologies, which would fail to meet the core requirements of the prompt.

Mechanisms of Microbial Resistance and Strategies to Overcome Them for S Fenticonazole

Efficacy Against Azole-Resistant Microbial Strains

(S)-Fenticonazole has demonstrated notable efficacy against various microbial strains, including those resistant to other azole antifungals. researchgate.netasm.org Its broad-spectrum activity extends to fungi and certain bacteria, making it a versatile agent in treating mixed infections. researchgate.netwikipedia.org

Activity Against Fluconazole-Resistant Candida Species: Molecular Mechanisms of Overcoming Resistance

This compound exhibits significant activity against Candida species that have developed resistance to fluconazole (B54011). asm.orgnih.gov Studies have shown that fenticonazole's efficacy is less affected by the common resistance mechanisms that diminish the effectiveness of triazoles like fluconazole. asm.orgunil.ch One of the key ways Candida species, particularly C. albicans and C. glabrata, develop resistance to fluconazole is through the increased activity of drug efflux pumps. researchgate.netnih.gov These pumps actively remove the antifungal agent from the cell, preventing it from reaching its target. However, the activity of fenticonazole (B42410) appears to be less dependent on this pump-mediated drug ejection, allowing it to maintain its effectiveness against these resistant strains. asm.orgmedcraveonline.com

Research suggests that fenticonazole possesses a peculiar mechanism of action, possibly related to oxidative cytotoxicity, which may contribute to its ability to overcome common resistance pathways. asm.orgnih.govunil.ch This distinct mechanism allows it to be effective not only against fungal isolates but also in mixed fungal and bacterial infections. asm.orgunil.ch

Investigation of Resistance Mechanisms and this compound's Counteraction

The primary mechanisms of azole resistance in Candida species involve the upregulation of genes encoding drug efflux pumps and point mutations in the ERG11 gene. asm.orgnih.govbrieflands.com The ERG11 gene encodes the enzyme 14-α-lanosterol demethylase, the primary target for azole antifungals. nih.govbrieflands.com Mutations in this gene can prevent azoles from binding effectively to the enzyme, while over-expression of efflux pumps, such as those encoded by the CDR1, CDR2, and MDR1 genes in C. albicans and SNQ2 in C. glabrata, leads to reduced intracellular drug accumulation. asm.orgnih.govbrieflands.com

Studies on fluconazole-resistant isolates have identified these molecular mechanisms as key contributors to resistance. asm.orgnih.gov For instance, in fluconazole-resistant C. albicans, a combination of ERG11 mutations and overexpression of efflux pumps is often observed. asm.orgunil.ch In C. glabrata, the overexpression of efflux pumps is a predominant resistance mechanism. asm.orgunil.ch

This compound has demonstrated the ability to counteract these resistance mechanisms. Its chemical structure and potential for oxidative cytotoxicity may allow it to bypass the effects of ERG11 mutations and remain effective even when efflux pump activity is high. asm.orgunil.ch Research has shown that fenticonazole maintains lower minimum inhibitory concentration (MIC) values compared to fluconazole against resistant strains, indicating its higher potency. asm.org This suggests that this compound's mode of action is not as reliant on the same target binding and intracellular accumulation processes as fluconazole, enabling it to overcome these common resistance pathways.

Potential for Cross-Resistance with Other Antifungal Agents: Comparative Studies

Cross-resistance, where resistance to one antifungal agent confers resistance to another, is a significant concern in antifungal therapy. Given that fenticonazole is an imidazole (B134444), a class of azole antifungals, there is a potential for cross-resistance with other azoles like fluconazole and itraconazole. researchgate.net The shared mechanism of action among azoles, which involves the inhibition of ergosterol (B1671047) synthesis, can lead to this phenomenon. researchgate.net

However, studies have shown a more complex picture. While some fluconazole/itraconazole-resistant strains have exhibited higher MICs for imidazole antifungals, suggesting some level of cross-resistance, fenticonazole has often retained significant activity. researchgate.net Research comparing the in vitro activity of fenticonazole against fluconazole-resistant Candida species found that fenticonazole's activity was less dependent on drug efflux pump-mediated resistance, a common mechanism for azole resistance. asm.orgunil.ch

Specifically, in a study of 25 fluconazole-resistant isolates (10 C. albicans and 15 C. glabrata), fenticonazole demonstrated higher activity than fluconazole. asm.org The difference in efficacy was more pronounced in the fluconazole-resistant isolates compared to their non-resistant counterparts. asm.orgunil.ch This suggests that while some cross-resistance may exist due to shared resistance mechanisms, this compound's unique properties, possibly its oxidative cytotoxic activity, allow it to overcome some of the key mechanisms that confer resistance to other azoles. asm.orgunil.ch

It's important to note that the emergence of resistance to one azole can increase the likelihood of reduced susceptibility to others. reviberoammicol.com Therefore, continuous surveillance and comparative studies are crucial to understand the evolving landscape of antifungal resistance and the potential for cross-resistance with this compound.

Synergistic Effects of this compound in Preclinical Combination Therapies

The use of combination therapy, where two or more drugs are used together, is a promising strategy to enhance efficacy, overcome resistance, and broaden the spectrum of activity. mdpi.com Preclinical studies have begun to explore the synergistic potential of this compound with other therapeutic agents.

One area of investigation is the combination of fenticonazole with CDK4/CDK6 inhibitors, such as palbociclib (B1678290) and abemaciclib, in the context of breast cancer research. researchgate.net In preclinical models of metastatic breast cancer, the combination of fenticonazole with these inhibitors has shown synergistic effects in reducing cell proliferation. researchgate.net This suggests a potential for repurposing fenticonazole in combination therapies beyond its primary antifungal use.

In the realm of antifungal therapy, combining different classes of antifungals or an antifungal with a non-antifungal agent that enhances its activity is a key area of research. For example, studies have shown synergistic effects when combining azoles with other compounds. researchgate.net While specific preclinical studies on synergistic combinations of this compound with other antifungals are not extensively detailed in the provided context, the principle of combination therapy is well-established for overcoming resistance and improving treatment outcomes. mdpi.com The unique mechanism of this compound, which allows it to be effective against resistant strains, makes it a promising candidate for inclusion in future preclinical and clinical trials of combination therapies for difficult-to-treat fungal infections.

Advanced Academic Research in S Fenticonazole Formulations and Biocompatibility

Molecular Interactions of (S)-Fenticonazole within Nanocarrier Systems (e.g., Novasomes, Trans-Novasomes, Terpesomes, Cerosomes)

Advanced pharmaceutical research has focused on encapsulating fenticonazole (B42410) nitrate (B79036) within various innovative nanocarrier systems to enhance its therapeutic action. tandfonline.comontosight.ai These nanosystems, including novasomes, trans-novasomes, terpesomes, and cerosomes, are designed to improve drug delivery for topical, ocular, and vaginal applications. tandfonline.com Novasomes are noted as an enhanced niosomal structure, primarily composed of a non-ionic surfactant, cholesterol, and stearic acid. tandfonline.com Trans-novasomes are a further development of novasomes, incorporating an edge activator, such as Brij®, to augment the topical delivery of the encapsulated drug. tandfonline.comsemanticscholar.org Other systems like terpesomes are mainly composed of terpenes and phospholipids, while olaminosomes utilize oleylamine (B85491) and a surfactant. tandfonline.com

The molecular interactions between this compound and the components of these nanocarriers are fundamental to the vesicle's stability and drug-loading capacity. Cholesterol plays a critical role in controlling the rigidity, permeability, and entrapment efficiency of these vesicles. tandfonline.com The composition of each nanocarrier, such as the type and concentration of surfactant, cholesterol, oleic acid, or terpenes, directly influences its physicochemical properties like particle size, zeta potential, and drug entrapment efficiency. tandfonline.comresearchgate.net For instance, in the formulation of trans-novasomes for fenticonazole, an increase in the amount of the surfactant Span 60 was found to significantly augment the entrapment efficiency, which is attributed to an increase in emulsification capability. semanticscholar.orgnih.gov The successful incorporation of fenticonazole into these nanostructures relies on the complex molecular interactions between the drug and the carrier's lipid and surfactant components, which facilitate stable encapsulation. tandfonline.com

In Silico Studies of this compound-Carrier Complexes and Their Molecular Stability

To elucidate the interactions at a sub-molecular level, in silico studies, including molecular docking and molecular dynamics simulations (MDS), have been employed. tandfonline.comnih.gov These computational techniques are crucial for predicting the binding affinity and stability of the drug-carrier complex, providing a theoretical foundation for the formulation design. nih.govsrce.hr

Research on fenticonazole-loaded trans-novasomes utilized software such as Molecular Operating Environment (MOE) and NAMD to model the interactions between fenticonazole nitrate (FTN) and the carrier's primary components: cholesterol, Span 60, oleic acid, and Brij 93. tandfonline.comnih.gov In these studies, the energy of each component was minimized before docking to achieve the most stable conformation. tandfonline.commdpi.com The docking assessments were performed with high accuracy using protocols like the induced fit protocol and the triangle matcher scoring function to analyze the results based on docking scores and molecular interactions. nih.govnih.gov

The results consistently highlighted that cholesterol forms a particularly stable complex with fenticonazole. tandfonline.com Molecular dynamics simulations were subsequently performed on the FTN–cholesterol complex to verify the stability of these interactions over time. tandfonline.comnih.gov The simulations confirmed that the FTN–cholesterol complex maintained favorable interactions, suggesting that cholesterol acts as a crucial carrier, maintaining the drug load inside the trans-novasomes. tandfonline.comresearchgate.net This computational evidence underscores the importance of cholesterol in the rational design of stable nanocarrier formulations for fenticonazole. nih.gov

| Study Focus | Computational Method | Key Components Analyzed | Primary Finding | Reference |

|---|---|---|---|---|

| FTN-Trans-Novasome Interaction | Molecular Docking | FTN, Cholesterol, Span 60, Oleic Acid, Brij 93 | Cholesterol showed the most efficient binding with FTN, suggesting a primary role in drug loading. | tandfonline.com |

| Stability of FTN-Carrier Complex | Molecular Dynamics Simulation (MDS) | FTN-Cholesterol Complex | The FTN-Cholesterol complex maintained favorable and stable interactions throughout the simulation. | tandfonline.comnih.gov |

| Docking Protocol | Induced Fit Protocol & Triangle Matcher | FTN and various carrier components | High-accuracy protocols were used to ensure the reliability of docking scores and interaction analysis. | nih.gov |

| Software Utilized | MOE (Molecular Operating Environment), NAMD | FTN, Cholesterol | These standard software packages were applied for docking assessments and molecular dynamics simulations. | tandfonline.comsemanticscholar.org |

Enantiomeric Stability and Integrity of this compound within Novel Pharmaceutical Research Matrices

Fenticonazole is a chiral compound, and its enantiomers can exhibit different pharmacological and pharmacokinetic properties. cnr.it Research has shown that (+)-(S)-fenticonazole displayed faster absorption and elimination in female rats compared to its (−)-(R)-enantiomer. cnr.itresearchgate.net This highlights the importance of controlling the enantiomeric purity and ensuring the stability of the desired (S)-enantiomer within pharmaceutical formulations. mdpi.com

The stability of fenticonazole is a critical parameter in formulation development. Studies have investigated the degradation of fenticonazole under various stress conditions, including aqueous, acidic, alkaline, and oxidative environments, at both ambient and elevated temperatures. unesp.br The results indicated that the drug is unstable under all tested stress conditions, with complete degradation observed in an acidic medium. unesp.br Significant degradation was also noted under heating, even in a neutral aqueous medium. unesp.br Such instability necessitates the development of robust, stability-indicating analytical methods, like liquid chromatography (LC), to quantify the drug in the presence of its degradation products and ensure the integrity of the final formulation. unesp.brresearchgate.net

While these stress tests demonstrate the chemical lability of the fenticonazole molecule, specific research on the potential for racemization or chiral inversion of this compound within these matrices is a more nuanced area. The development of chiral separation techniques, often using cyclodextrins in capillary electrophoresis or specialized chiral columns in HPLC, has been crucial for analyzing the individual enantiomers in biological and pharmaceutical samples. researchgate.netmdpi.com The ability to resolve and quantify each enantiomer separately is a prerequisite for rigorous stability studies that assess the enantiomeric integrity of this compound in novel formulations. mdpi.commdpi.com

| Stress Condition | Temperature | Duration | Observed Stability | Reference |

|---|---|---|---|---|

| Acidic (0.1 M HCl) | Room Temp & 90°C | Up to 6 hours | Completely degraded. | unesp.br |

| Alkaline (0.1 M NaOH) | 90°C | 2 hours | Showed 18% degradation. | unesp.br |

| Oxidative (3% H₂O₂) | 90°C | 2 hours | Showed 40% degradation. | unesp.br |

| Aqueous (Neutral) | 90°C | 2 hours | Showed 85% degradation. | unesp.br |

Biocompatibility Studies of this compound and its Experimental Formulations with In Vitro Cellular Models

The biocompatibility of any novel pharmaceutical formulation is a critical prerequisite for its potential clinical application. For formulations intended for topical or mucosal contact, in vitro cytotoxicity assays using cellular models provide essential preliminary safety data. arvojournals.org The International Organization for Standardization (ISO) 10993-5 provides a standardized framework for these evaluations, typically using cell lines such as L929 fibroblasts. arvojournals.org

In these tests, extracts from the experimental formulation or device are applied to a cultured cell monolayer. arvojournals.org The biocompatibility is then assessed both qualitatively, by observing morphological changes in the cells under a microscope, and quantitatively, through cell viability assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. arvojournals.orgubi.pt The MTT assay measures the metabolic activity of the cells, which correlates with cell viability. arvojournals.org A significant reduction in cell viability compared to a negative control would indicate a cytotoxic potential. arvojournals.org

Studies on fenticonazole formulations have generally indicated good tolerability. europeanreview.orghpra.ie Preclinical evaluations have shown that fenticonazole exhibits no evidence of sensitization or phototoxicity. hpra.ie In vitro biocompatibility tests of polymer-based microelectrode arrays, which follow the same ISO 10993-5 standards, have demonstrated high cell viability values (approximately 80% to 130%) with no adverse morphological changes in L929 fibroblasts, showcasing the utility of this method for evaluating new materials. arvojournals.org Furthermore, in vitro studies assessing fenticonazole's activity against pathogenic isolates, sometimes in dual-species cultures, have been conducted. researchgate.net These complex models help to understand the compound's efficacy in a biologically relevant context while implicitly supporting its biocompatibility, as the goal is to target pathogens with minimal harm to host cells. researchgate.net Alternative organotypic methods, such as the Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) assay, have also been adapted to assess the irritation potential of vaginal formulations, further expanding the preclinical toolkit for safety evaluation. ubi.pt

| Model/Assay | Purpose | Typical Cell Line/System | Endpoint Measured | Reference |

|---|---|---|---|---|

| MTT Assay | Quantitative cytotoxicity assessment | L929 fibroblasts, Cervical/Vaginal cell lines | Cell metabolic activity (viability) | arvojournals.orgubi.pt |

| Neutral Red Uptake (NRU) Assay | Quantitative cytotoxicity assessment | Cervical, Uterine, Vaginal cell lines | Viable cell lysosomal integrity | ubi.pt |

| Microscopic Morphological Analysis | Qualitative cytotoxicity assessment | L929 fibroblasts | Changes in cell shape, lysis, reduction in cell density | arvojournals.org |

| HET-CAM Assay | Irritation potential assessment | Hen's Egg Chorioallantoic Membrane | Hemorrhage, lysis, coagulation | ubi.pt |

Future Research Trajectories and Broader Academic Implications

Unexplored Biological Activities and Novel Target Identification for (S)-Fenticonazole

While fenticonazole (B42410) is well-established as a broad-spectrum antifungal agent that inhibits ergosterol (B1671047) biosynthesis, its full range of biological activities remains an area of active investigation. europeanreview.orgebi.ac.ukebi.ac.uk Research has already shown that racemic fenticonazole exhibits antibacterial action against Gram-positive bacteria and antiparasitic activity against Trichomonas vaginalis. europeanreview.orgebi.ac.ukebi.ac.uk Future research must dissect the specific contribution of the (S)-enantiomer to these effects.

A significant breakthrough in repurposing research identified fenticonazole nitrate (B79036) as a novel and potent peroxisome proliferator-activated receptor gamma (PPARγ)-modulating ligand. researchgate.netnih.gov This discovery, stemming from structure-based virtual screening, suggests potential therapeutic applications in type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) with a potentially high therapeutic index. nih.gov The study highlighted that fenticonazole demonstrated these effects without promoting adipogenesis, a common side effect of full PPARγ agonists. nih.gov A critical future direction is to evaluate the enantiomer-specific interactions with PPARγ to determine whether this compound or its counterpart is responsible for this activity, or if the racemic mixture is required.

Further research trajectories should include screening this compound against other potential targets. This could involve exploring its activity against other parasitic protozoa or investigating its potential to inhibit other key fungal enzymes beyond those in the ergosterol pathway, which could be valuable in overcoming drug resistance. oup.com

| Target/Activity | Compound Form Studied | Potential Future Research for this compound | References |

| Antifungal | Racemate, (R)-enantiomer noted as eutomer | Elucidate specific mechanisms and spectrum of this compound. | europeanreview.orgresearchgate.netnih.gov |

| Antibacterial (Gram-positive) | Racemate | Determine the stereospecificity of the antibacterial action. | europeanreview.orgebi.ac.ukebi.ac.uk |

| Antiparasitic (T. vaginalis) | Racemate | Investigate the enantiomer-specific activity against T. vaginalis and other protozoa. | europeanreview.orgebi.ac.ukebi.ac.uk |

| PPARγ Modulation | Racemate (Nitrate salt) | Determine the specific binding affinity and modulatory activity of this compound at the PPARγ receptor. | researchgate.netnih.gov |

| Antileishmanial | Racemate | Evaluate the efficacy and mechanism of this compound against various Leishmania species. | researchgate.net |

Role of this compound in Advancing the Understanding of Chiral Drug Action and Stereoselectivity

The differential behavior of fenticonazole's enantiomers makes it an exemplary compound for advancing the academic understanding of chiral drug action. researchgate.netmdpi.com The phenomenon where enantiomers of a drug exhibit different pharmacological, pharmacokinetic, and toxicological profiles is known as stereoselectivity. cnr.it Studying this compound in comparison to its (R)-counterpart provides crucial insights into how chirality influences drug disposition and activity.

Pharmacokinetic studies in rats have revealed significant stereoselectivity. scite.ainih.gov Notably, after administration of the racemate, the maximum plasma concentration (Cmax) of S-(+)-fenticonazole was found to be 1.36-fold higher than that of R-(-)-fenticonazole. scite.ai Furthermore, S-(+)-fenticonazole was absorbed and eliminated more rapidly, whereas the R-(-)-enantiomer had a longer elimination half-life (t1/2) and mean retention time (MRT). scite.ai

In terms of pharmacodynamics, studies have identified the R-(-)-enantiomer as the eutomer (the more active enantiomer) for antifungal activity, as it demonstrates a lower minimum inhibitory concentration (MIC). researchgate.netnih.gov This highlights a common complexity in chiral drug research: the enantiomer with the more potent desired activity may not be the one with the more favorable pharmacokinetic profile. Such findings underscore the importance of single-enantiomer drug development to create therapies with optimized efficacy and potentially reduced metabolic burden. cnr.it The continued study of this compound serves as a valuable model for dissecting these complex structure-activity and structure-disposition relationships.

| Parameter | (S)-(+)-Fenticonazole | (R)-(-)-Fenticonazole | Key Implication | References |

| Absorption (Cmax) | Higher (1.36-fold) | Lower | Faster absorption of the (S)-enantiomer. | scite.ai |

| Elimination (t1/2) | Shorter | Longer (1.95-fold) | Slower elimination of the (R)-enantiomer. | scite.ai |

| Mean Retention Time (MRT) | Shorter | Longer (1.24-fold) | (R)-enantiomer persists longer in the system. | scite.ai |

| Antifungal Activity (MIC) | Less Active (Distomer) | More Active (Eutomer) | Dissociation between pharmacokinetic and pharmacodynamic profiles. | researchgate.netnih.gov |

Integration of Multi-Omics Approaches in this compound Research

Future research on this compound will benefit immensely from the integration of multi-omics technologies, which allow for a holistic understanding of a drug's effect on biological systems. quanticate.comresearchgate.net These approaches, including genomics, transcriptomics, proteomics, and metabolomics, can uncover novel mechanisms of action, identify biomarkers for efficacy, and reveal pathways associated with potential off-target effects. mdpi.comuv.es

Potential Applications of Multi-Omics in this compound Research:

Transcriptomics: RNA sequencing (RNA-seq) can be used to analyze changes in the gene expression of fungal pathogens like Candida albicans upon exposure to this compound. This could reveal compensatory mechanisms, identify novel downstream targets, and elucidate the molecular basis for its fungistatic versus fungicidal action.

Proteomics: By studying the entire protein complement, researchers can identify which proteins this compound directly or indirectly interacts with. This is crucial for understanding its effects on unintended targets, such as human proteins, which could be relevant to its PPARγ modulatory activity. nih.gov

Metabolomics: This approach can provide a detailed snapshot of the metabolic perturbations caused by this compound. Beyond confirming the disruption of the ergosterol pathway, it could uncover impacts on other metabolic networks in both the pathogen and host cells.

Integrated Analysis: The true power of these technologies lies in their integration. quanticate.comresearchgate.net For instance, combining transcriptomic and proteomic data can clarify how changes in gene expression translate to functional protein levels. Integrating these with metabolomic data can link cellular signaling changes to metabolic outputs, providing a comprehensive picture of the drug's total biological impact.

Development of Predictive Models for this compound Efficacy and Target Specificity

The development of predictive computational models represents a frontier in drug discovery and optimization. For this compound, such models can accelerate the identification of new therapeutic uses and help in designing derivatives with enhanced efficacy and specificity.

Structure-Based Models: The successful identification of fenticonazole as a PPARγ ligand was achieved through structure-based virtual high-throughput screening (SB-VHTS). nih.gov This approach can be expanded by using the three-dimensional structure of this compound to dock it against large libraries of biological targets, thereby predicting novel interactions and potential therapeutic applications. frontiersin.org

Machine Learning and QSAR: Machine learning algorithms can be trained on multi-omics data to build models that predict cellular response to this compound treatment. quanticate.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating the structural features of this compound and its analogues with their observed biological activities. These models can then predict the efficacy of novel, computationally designed derivatives, guiding synthetic chemistry efforts toward more potent and selective compounds.

Target Specificity Prediction: To proactively identify potential off-target effects or polypharmacological advantages, computational panel docking can be employed. This involves screening this compound against a panel of known human proteins, particularly those associated with adverse drug reactions. This can generate a predictive specificity profile, helping to de-risk future clinical development and providing a more robust understanding of its broader biological interactions. frontiersin.org

Q & A

Basic Research Questions

Q. How can researchers design experiments to characterize the physicochemical properties of (S)-fenticonazole?